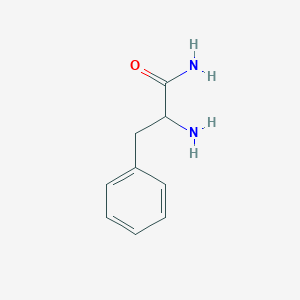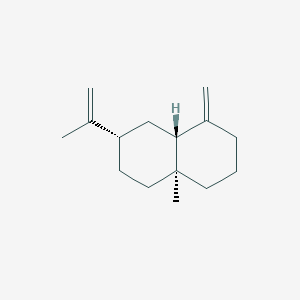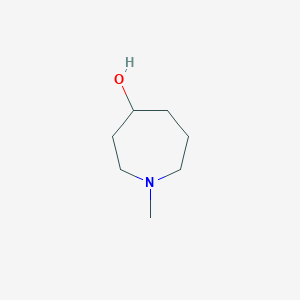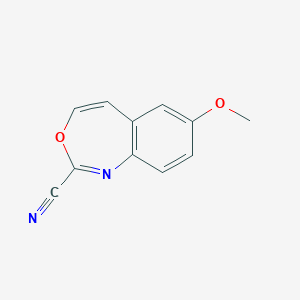
7-Methoxy-3,1-benzoxazepine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3,1-benzoxazepine-2-carbonitrile, also known as MOB-2, is a chemical compound that belongs to the class of benzoxazepines. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In
Scientific Research Applications
7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have neuroprotective effects against ischemic brain injury. In oncology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have antiproliferative effects on cancer cells. In psychiatry, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have anxiolytic and antidepressant effects.
Mechanism Of Action
7-Methoxy-3,1-benzoxazepine-2-carbonitrile exerts its therapeutic effects through various mechanisms of action. In neurology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile acts by reducing oxidative stress and inflammation, which are major contributors to ischemic brain injury. In oncology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile acts by inhibiting the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. In psychiatry, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile acts by modulating the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety.
Biochemical And Physiological Effects
7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have various biochemical and physiological effects. In neurology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to reduce the levels of reactive oxygen species and proinflammatory cytokines, which are major contributors to ischemic brain injury. In oncology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. In psychiatry, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, leading to its anxiolytic and antidepressant effects.
Advantages And Limitations For Lab Experiments
One of the major advantages of 7-Methoxy-3,1-benzoxazepine-2-carbonitrile is its potential therapeutic applications in various fields of medicine. However, there are also some limitations associated with its use in lab experiments. 7-Methoxy-3,1-benzoxazepine-2-carbonitrile is a relatively new compound, and its safety and efficacy in humans are yet to be established. Moreover, the synthesis of 7-Methoxy-3,1-benzoxazepine-2-carbonitrile is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research on 7-Methoxy-3,1-benzoxazepine-2-carbonitrile. In neurology, further studies are needed to establish its safety and efficacy in humans and to explore its potential use in the treatment of other neurological disorders such as Alzheimer's disease. In oncology, further studies are needed to explore its potential use in combination with other anticancer agents and to identify the molecular targets of its antiproliferative effects. In psychiatry, further studies are needed to explore its potential use in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia.
Synthesis Methods
The synthesis of 7-Methoxy-3,1-benzoxazepine-2-carbonitrile involves the reaction between 2-amino-5-methoxybenzonitrile and phosgene in the presence of a base. The reaction yields 7-Methoxy-3,1-benzoxazepine-2-carbonitrile as a white crystalline solid with a melting point of 197-198°C.
properties
CAS RN |
19062-88-5 |
|---|---|
Product Name |
7-Methoxy-3,1-benzoxazepine-2-carbonitrile |
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
7-methoxy-3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-14-9-2-3-10-8(6-9)4-5-15-11(7-12)13-10/h2-6H,1H3 |
InChI Key |
MGQRYPQDFQRNHU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(OC=C2)C#N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(OC=C2)C#N |
synonyms |
7-Methoxy-3,1-benzoxazepine-2-carbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



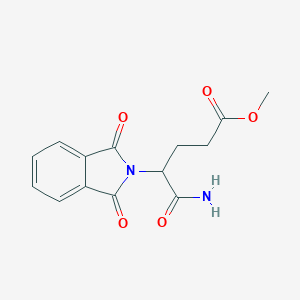
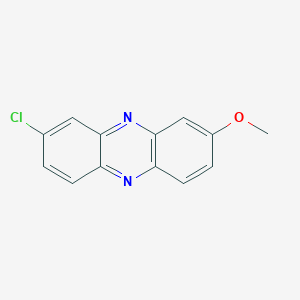

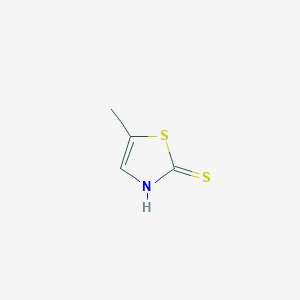
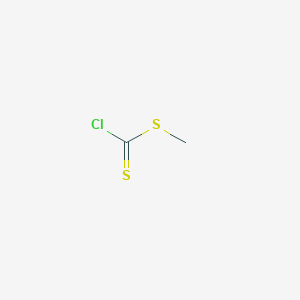
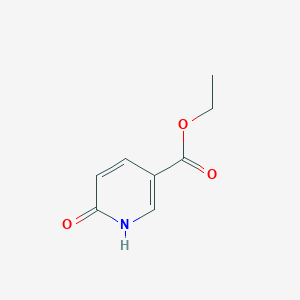
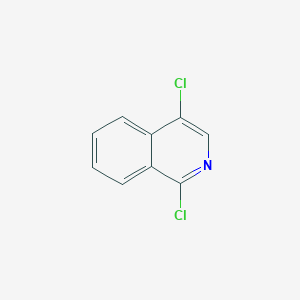
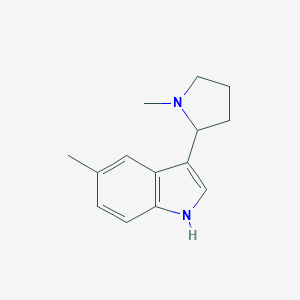

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)

